(3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid

Description

Introduction to (3S)-3-Amino-3-(2-Chloro-3-Hydroxyphenyl)Propanoic Acid

Systematic Nomenclature and Structural Characteristics

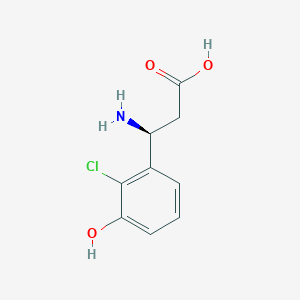

The compound’s systematic IUPAC name, (3S)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid , reflects its stereochemistry and functional groups. The core structure consists of a propanoic acid backbone with an amino group at the β-carbon (C3) and a 2-chloro-3-hydroxyphenyl substituent. The S-configuration at C3 establishes its chirality, critical for biological interactions.

Molecular Formula : $$ \text{C}9\text{H}{10}\text{ClNO}_3 $$

Molecular Weight : 215.63 g/mol (calculated from analogous structures).

The phenyl ring’s substitution pattern (chloro at C2, hydroxyl at C3) introduces steric and electronic effects. The hydroxyl group enables hydrogen bonding, while the chloro substituent enhances lipophilicity. The carboxylic acid and amino groups confer zwitterionic properties in aqueous solutions, similar to β-alanine.

Table 1: Structural Comparison with Analogous β-Amino Acids

Historical Context of Discovery and Initial Characterization

The synthesis of chloro- and hydroxy-substituted β-amino acids emerged alongside advances in pharmaceutical intermediates and enzyme inhibitors. While the exact discovery timeline of (3S)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid remains undocumented, its structural analogs were first synthesized via Michael addition or enantioselective catalysis in the early 2000s. For example, β-alanine derivatives gained prominence due to their role in carnosine biosynthesis, while chlorinated analogs were explored for antimicrobial properties.

Early characterization relied on nuclear magnetic resonance (NMR) and X-ray crystallography to confirm stereochemistry. The compound’s chiral synthesis likely involved asymmetric hydrogenation or enzymatic resolution, as seen in related β-amino acids.

Position Within β-Amino Acid Derivatives and Structural Analogues

This compound belongs to the β-amino acid family, where the amino group is bonded to the β-carbon rather than the α-carbon. Unlike α-amino acids, β-analogues exhibit unique conformational flexibility and resistance to proteolytic degradation, making them valuable in peptidomimetics.

Key structural analogues include:

- β-Alanine : The simplest β-amino acid, lacking aromatic substituents but serving as a biosynthetic precursor to carnosine.

- 3-(2-Chlorophenyl)propanoic acid : A non-amino acid analogue with similar aromatic chlorination but lacking the hydroxyl and amino groups.

- 3-Chloro-D-alanine : A chlorinated α-amino acid acting as a serine palmitoyltransferase inhibitor.

The 2-chloro-3-hydroxyphenyl group in the target compound distinguishes it from these analogues, potentially influencing hydrogen-bonding networks and binding affinity in biological systems.

Table 2: Functional Group Impact on Physicochemical Properties

Properties

Molecular Formula |

C9H10ClNO3 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10ClNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m0/s1 |

InChI Key |

LAEPFJUTKMRICZ-LURJTMIESA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)Cl)[C@H](CC(=O)O)N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Aromatic aldehyde precursor: The synthesis typically begins with 2-chloro-3-hydroxybenzaldehyde, a commercially available or readily synthesized aromatic aldehyde bearing the desired chloro and hydroxy substituents.

- Amino acid derivative: A protected or suitably functionalized amino acid such as glycine or alanine derivatives is used to introduce the amino acid backbone with stereochemical control at the 3-position.

General Synthetic Strategy

The preparation generally follows a multi-step sequence:

- Condensation Reaction: The amino group of the amino acid derivative condenses with the aldehyde group of 2-chloro-3-hydroxybenzaldehyde under acidic or basic conditions to form an imine intermediate (Schiff base formation).

- Reduction: The imine intermediate is reduced to the corresponding β-amino acid using reducing agents such as sodium borohydride or catalytic hydrogenation (Pd/C or Rh/Al₂O₃ catalysts).

- Protection/Deprotection Steps: Functional groups such as amino and hydroxyl groups are protected during intermediate steps using tert-butyl esters or oxazolidinone derivatives to prevent side reactions, then deprotected under mild acidic conditions (e.g., HCl in THF) to yield the free amino acid.

- Purification: The final product is purified by crystallization or chromatographic techniques to achieve high enantiomeric purity.

Industrial-Scale Adaptations

- Continuous flow reactors are employed to enhance reaction efficiency and scalability.

- Optimized catalysts and reaction conditions enable throughput rates exceeding 1 kg/hour with enantiomeric excess above 99%.

- Reaction monitoring is performed using TLC, HPLC, and chiral HPLC to ensure reaction completion and stereochemical integrity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Byproducts/Notes | Reference Summary |

|---|---|---|---|---|

| Protection | NaH, DMF, 0°C | 85 | Minor alkylated side products | Protect amino/hydroxyl groups during synthesis |

| Condensation | 2-chloro-3-hydroxybenzaldehyde, acid/base catalyst, rt | 75-80 | Imine intermediate formation | Schiff base formation under controlled pH |

| Reduction | NaBH4 in MeOH or H2 with Pd/C catalyst | 80-90 | Over-reduction avoided by monitoring | Converts imine to β-amino acid |

| Deprotection | HCl/THF, room temperature | 90 | Clean removal of protecting groups | Yields free amino acid with maintained stereochemistry |

| Purification | Crystallization/HPLC | >98 | High purity and enantiomeric excess | Ensures suitability for research and application |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR in DMSO-d₆ confirm aromatic substitution patterns and stereochemistry through coupling constants.

- Chiral High-Performance Liquid Chromatography (HPLC): Separation of enantiomers to verify enantiomeric excess, typically using Chiralpak® AD-H columns.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- X-ray Crystallography: Used to definitively establish absolute configuration at the chiral center.

- Circular Dichroism (CD) Spectroscopy: Provides stereochemical confirmation by comparing experimental and computed spectra.

Research Findings on Preparation Optimization

- The choice of solvent polarity (e.g., DMF for high-temperature steps, ether for reductions) significantly affects yield and side product formation.

- Use of chiral auxiliaries such as (S)-tert-butyl sulfinamide enhances stereoselectivity during imine formation.

- Continuous flow hydrogenation with Pd/C catalyst improves throughput and enantiomeric purity compared to batch processes.

- Reaction monitoring by TLC and HPLC allows timely intervention to prevent over-reduction or side reactions.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Condensation + Reduction | 2-chloro-3-hydroxybenzaldehyde, amino acid, NaBH4 or H2/Pd-C | 75-90 | Straightforward, high stereocontrol | Sensitive to moisture and pH |

| Protection/Deprotection | NaH/DMF for protection; HCl/THF for deprotection | 85-90 | Protects reactive groups, improves selectivity | Adds steps and time |

| Continuous Flow Synthesis | Flow reactors, Pd/C catalyst, optimized solvent | >99 enantiomeric excess | Scalable, efficient, reproducible | Requires specialized equipment |

| Chiral Auxiliary Use | (S)-tert-butyl sulfinamide | High | Enhances enantioselectivity | Additional synthetic steps |

Notes on Positional Isomerism

While most literature focuses on the 4-chloro-2-hydroxyphenyl isomer, the 2-chloro-3-hydroxyphenyl positional isomer can be synthesized by substituting the corresponding aromatic aldehyde (2-chloro-3-hydroxybenzaldehyde) in the above synthetic routes. Minor adjustments in reaction conditions may be necessary due to differences in electronic and steric effects.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chlorine atom can produce various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to (3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid exhibit significant antioxidant capabilities. These properties are attributed to the presence of the hydroxyphenyl group, which can scavenge free radicals, thereby protecting cells from oxidative stress. This characteristic is particularly relevant in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a crucial role in pathogenesis .

Neuroprotective Effects

Studies have shown that derivatives of this compound can act as neuroprotective agents. They are believed to modulate neurotransmitter systems, particularly those involving glutamate, which is essential for synaptic plasticity and memory formation. The modulation of these systems can help in conditions characterized by excitotoxicity, such as stroke and traumatic brain injury .

Drug Development

Pharmaceutical Formulations

The compound serves as a precursor in synthesizing pharmaceuticals aimed at treating various neurological disorders. Its structural similarity to natural amino acids allows it to be incorporated into peptide-based drugs or as part of larger molecular frameworks designed for targeted drug delivery systems .

Targeted Delivery Systems

Recent advancements have leveraged (3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid in creating bioabsorbable polymers for drug delivery. These polymers can be engineered to degrade at controlled rates, releasing therapeutic agents over time and improving patient compliance .

Biochemical Research

Enzyme Inhibition Studies

The compound is also utilized in biochemical studies focusing on enzyme inhibition. Its ability to mimic natural substrates makes it a valuable tool for investigating enzyme kinetics and mechanisms. For instance, it has been used to study the inhibition of certain kinases that are crucial in cancer pathways, providing insights into potential therapeutic targets .

Synthesis of Novel Compounds

Researchers have employed (3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid as a building block for synthesizing more complex molecules with enhanced biological activity. The ability to modify its structure allows chemists to explore new chemical entities that could lead to the development of innovative drugs .

Case Studies

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application, such as its role in inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl β-Amino Acids

The table below compares key structural and physicochemical properties of the target compound with its closest analogs:

Key Observations:

- Chlorine Position : The 2-chloro substitution in the target compound is less common than 3- or 4-chloro analogs. This may influence steric interactions in binding pockets .

- Stereochemistry: The (3S) configuration is critical for enantioselective interactions, as seen in (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid hydrochloride, where stereochemistry governs biological activity .

Functional Group Variations

Electron-Withdrawing Substituents

- Nitro and Cyano Derivatives: (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (CAS 19883-74-0) and 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride (CAS 1810069-92-1) feature nitro (-NO₂) and cyano (-CN) groups, respectively. These substituents increase electrophilicity and may enhance reactivity in coupling reactions compared to the target compound’s chloro-hydroxy motif .

Halogen and Hydroxyl Combinations

- Fluoro-Hydroxy Analogs: (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 1217649-15-4) combines fluorine and hydroxyl groups. Fluorine’s electronegativity and small size may improve metabolic stability relative to chlorine .

Biological Activity

(3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid, with the CAS number 1335781-84-4, is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by research findings and data tables.

- Molecular Formula : C₉H₁₀ClNO₃

- Molecular Weight : 215.63 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to (3S)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid. These derivatives have shown significant activity against various multidrug-resistant pathogens, particularly those classified as ESKAPE organisms.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives against clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC) values indicated the effectiveness of these compounds:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 2 | MRSA | 1 - 8 |

| 14 | E. faecalis | 0.5 - 2 |

| 37 | E. coli | 16 |

These findings suggest that specific structural modifications can enhance antimicrobial efficacy, particularly against Gram-positive bacteria and challenging fungal species like Candida auris .

Anticancer Activity

The anticancer potential of (3S)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid derivatives has been investigated using various cancer cell lines, including A549 (non-small cell lung cancer).

Research demonstrated that certain derivatives significantly reduced A549 cell viability and inhibited cell migration:

| Compound | Cell Line | IC₅₀ (% Viability) | Migration Inhibition (%) |

|---|---|---|---|

| 20 | A549 | 50% | Significant |

| 12 | A549 | 86.1% | Moderate |

Notably, compound 20 exhibited potent antioxidant properties in the DPPH radical scavenging assay, indicating its dual role as an antioxidant and anticancer agent .

Case Studies

- Antimicrobial Study : A derivative of (3S)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid was tested against a panel of ESKAPE pathogens. The results showed promising activity against MRSA and vancomycin-resistant strains, suggesting potential for development into a therapeutic agent .

- Anticancer Research : In vitro studies using A549 cells revealed that several derivatives could reduce cell viability significantly while sparing non-cancerous Vero cells from cytotoxic effects, highlighting selective toxicity .

Discussion

The biological activity of (3S)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid and its derivatives showcases their potential as antimicrobial and anticancer agents. The structure-dependent nature of their activity emphasizes the importance of further structural optimization to enhance efficacy and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.